Prostaglandin E1 Quant-PAK
Description
Prostaglandin E1 Quant-PAK, developed by Cayman Chemical, is a specialized assay kit designed for the precise quantification of Prostaglandin E1 (PGE1) using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The kit includes PGE1-d4 (deuterated PGE1) and accurately weighed unlabeled PGE1 (2–4 mg) to construct standard curves for quantifying endogenous PGE1 levels in biological samples. This product adheres to ISO/IEC 17025:2005 and ISO Guide 34:2009 standards, ensuring high reproducibility and reliability in research and clinical applications .
Cayman Chemical emphasizes its expertise in lipid biochemistry, including prostaglandin synthesis and characterization, which underpins the Quant-PAK’s utility in studying PGE1’s roles in vasodilation, platelet aggregation inhibition, and inflammation modulation .
Properties
Origin of Product |
United States |
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Comparison with Similar Compounds
Research and Clinical Implications
- PGE1 Quant-PAK enables high-throughput studies on PGE1’s role in ischemia-reperfusion injury and diabetic neuropathy , where it reduces oxidative stress (↓ MDA, ↑ SOD) and improves microcirculation .
- Comparative Limitations : Unlike PGI2 analogs (e.g., iloprost), PGE1 has a shorter half-life, necessitating continuous infusion in clinical settings .
Q & A
Q. What are the key physicochemical properties of Prostaglandin E1 (PGE1) that influence experimental design?
PGE1's solubility in DMSO (100 mM) and ethanol (100 mM) necessitates careful solvent selection to avoid precipitation in biological assays. Its solid-state stability requires storage at -20°C, with reconstitution in inert solvents (e.g., ethanol or DMSO) to prevent degradation during long-term studies . Methodologically, pre-experiment solubility testing under physiological pH (7.4) is critical to ensure bioactivity, as aggregation can reduce effective concentrations .
Q. How should researchers standardize PGE1 quantification in complex biological matrices?
Use isotope-labeled internal standards (e.g., Prostaglandin A2-d4 in Quant-PAKs) for LC-MS or GC-MS to correct for matrix effects and ionization variability. The Quant-PAK protocol recommends spiking samples with deuterated analogs (≥99% purity) to achieve accuracy within 2% error margins . Validate methods using calibration curves with unlabeled PGE1 (provided in Quant-PAKs) to confirm linearity (R² > 0.99) .
Q. What are the primary mechanisms of PGE1's antiplatelet activity, and how are they assayed?
PGE1 inhibits ADP-induced platelet aggregation via cAMP elevation, measurable via turbidimetric aggregometry (IC₅₀ = 31 nM in vitro). Researchers should pre-incubate platelet-rich plasma (PRP) with PGE1 (1–100 nM) for 5–10 minutes before ADP stimulation. Include negative controls (vehicle-only) and positive controls (e.g., aspirin) to validate assay sensitivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in PGE1 bioactivity across in vitro and in vivo models?
In vivo metabolism (e.g., rapid conversion to 13,14-dihydro-PGE1) often reduces efficacy. To address this, use metabolic inhibitors (e.g., COX-2 blockers) in animal models or employ PGE1 analogs (e.g., 1a,1b-dihomo-PGE1) with extended half-lives. Cross-validate findings using ex vivo assays (e.g., isolated aortic rings) to confirm vascular effects .
Q. What experimental strategies mitigate PGE1's short half-life in pharmacokinetic studies?
Utilize controlled-release formulations (e.g., lipid nanoparticles) or continuous infusion protocols. For Quant-PAK-based studies, combine PGE1 with albumin (0.1–1% w/v) to stabilize its plasma concentration. Monitor degradation via LC-MS/MS at multiple timepoints (0, 30, 60, 120 mins) to calculate t₁/₂ .
Q. How do species-specific differences in prostaglandin receptors affect translational research outcomes?
Human EP3 receptors exhibit higher PGE1 affinity than rodent analogs, leading to divergent vascular responses. Use humanized receptor models (e.g., transfected HEK293 cells) or primary human endothelial cells for dose-response studies. Cross-reference species-specific receptor binding data (Kd values) when extrapolating results .
Q. What statistical approaches are recommended for analyzing contradictory data in PGE1-mediated anti-inflammatory studies?
Apply mixed-effects models to account for batch variability in cell culture or animal cohorts. For conflicting dose-response outcomes (e.g., pro- vs anti-inflammatory effects at high vs low doses), use Bayesian hierarchical modeling to identify threshold concentrations. Report 95% confidence intervals for IC₅₀ values to highlight uncertainty .
Methodological Notes
- Data Contradiction Analysis : Always replicate experiments across independent labs using standardized Quant-PAK lots. Discrepancies in platelet aggregation assays may stem from PRP preparation differences (e.g., citrate vs heparin anticoagulants) .
- Ethical and Safety Considerations : PGE1 Quant-PAKs are for research only. Adhere to biosafety Level 2 protocols when handling dimethylacetamide solvents, and ensure proper ventilation to avoid inhalation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
